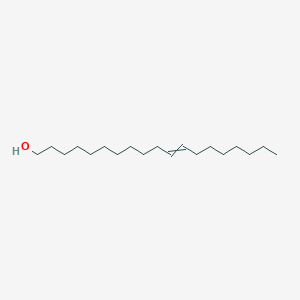
Nonadec-11-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadec-11-en-1-ol is an organic compound with the molecular formula C19H38O It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond at the eleventh carbon atom and a hydroxyl group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of nonadec-11-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation.
Another method involves the hydroboration-oxidation of nonadec-11-en-1-ene. This two-step process starts with the addition of borane to the double bond, followed by oxidation with hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of nonadec-11-en-1-al. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form nonadec-11-en-1-al or further to nonadec-11-enoic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond can be reduced to form nonadecan-1-ol using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Nonadec-11-en-1-al and nonadec-11-enoic acid.
Reduction: Nonadecan-1-ol.
Substitution: Nonadec-11-en-1-chloride or nonadec-11-en-1-bromide.
Applications De Recherche Scientifique
Nonadec-11-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its role in biological systems, particularly in pheromone signaling in insects.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its long hydrophobic chain and reactive hydroxyl group.
Comparaison Avec Des Composés Similaires
Nonadec-11-en-1-ol can be compared with other long-chain alkenols, such as:
Nonadec-9-en-1-ol: Similar structure but with the double bond at the ninth carbon. It may exhibit different reactivity and applications due to the position of the double bond.
Nonadec-1-en-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and uses.
Icos-11-en-1-ol: A longer chain alkenol with twenty carbon atoms, which may have different physical properties and applications.
Propriétés
| 204762-49-2 | |
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
nonadec-11-en-1-ol |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h8-9,20H,2-7,10-19H2,1H3 |
Clé InChI |
KYMSXSHGZABISV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/no-structure.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)

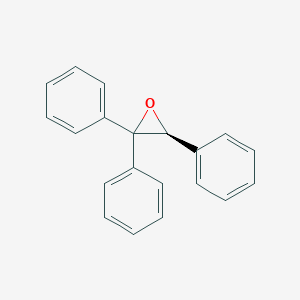
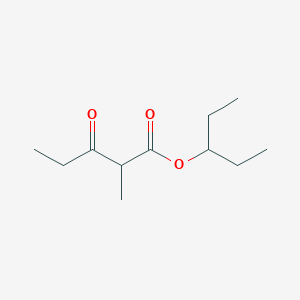
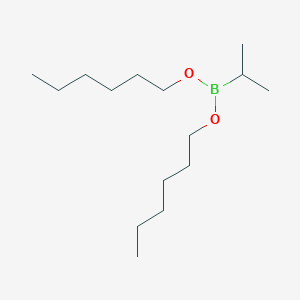
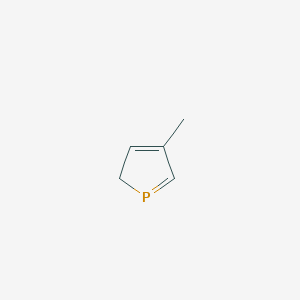
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
